molecular formula C8H6BrNOS B13041579 7-Bromo-3-methylthieno[3,2-c]pyridin-4-ol

7-Bromo-3-methylthieno[3,2-c]pyridin-4-ol

Cat. No.: B13041579
M. Wt: 244.11 g/mol
InChI Key: KECPTNUYUKWCQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-methylthieno[3,2-c]pyridin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Bromo-3-methylthieno[3,2-c]pyridin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 7-Bromo-3-methylthieno[3,2-c]pyridin-4-ol is not well-documented. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-3-methylthieno[3,2-c]pyridin-4-ol is unique due to its specific bromine substitution, which can influence its reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C8H6BrNOS

Molecular Weight

244.11 g/mol

IUPAC Name

7-bromo-3-methyl-5H-thieno[3,2-c]pyridin-4-one

InChI

InChI=1S/C8H6BrNOS/c1-4-3-12-7-5(9)2-10-8(11)6(4)7/h2-3H,1H3,(H,10,11)

InChI Key

KECPTNUYUKWCQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1C(=O)NC=C2Br

Origin of Product

United States

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